molecular formula C16H21NOS B2946007 1-(4-Cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2097923-42-5

1-(4-Cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2946007
CAS No.: 2097923-42-5
M. Wt: 275.41
InChI Key: MOYOROMQDXHMHK-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a 4-cyclopropylidenepiperidine group at position 1 and a 3-methylthiophen-2-yl moiety at position 2. Such structural attributes are common in bioactive molecules targeting neurological or enzymatic pathways, as seen in related compounds (e.g., enzyme inhibitors with fluoromethylbenzyl and indolyl groups) .

Properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-12-8-11-19-15(12)4-5-16(18)17-9-6-14(7-10-17)13-2-3-13/h8,11H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOROMQDXHMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 16
  • H : 21
  • N : 1
  • O : 1
  • S : 1

Structural Characteristics

The compound features a cyclopropylidene moiety attached to a piperidine ring, along with a propanone group and a methylthiophenyl substituent. This unique structure suggests possible interactions with various biological targets.

Pharmacological Profile

Research indicates that compounds similar to 1-(4-Cyclopropylidenepiperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one exhibit a range of pharmacological activities, particularly in the modulation of neurotransmitter receptors.

Potential Activities:

  • Kappa Opioid Receptor Agonism : Some derivatives exhibit high affinity for kappa opioid receptors, which are implicated in pain modulation and mood regulation .
  • Dopamine Receptor Interaction : The compound may influence dopamine pathways, potentially affecting mood and cognition.
  • Antipsychotic Properties : Similar compounds have shown efficacy in animal models for antipsychotic activity, suggesting potential therapeutic applications in psychiatric disorders .

The mechanism by which this compound exerts its effects is hypothesized to involve interaction with specific receptor sites in the central nervous system (CNS). The presence of the piperidine ring is significant as it can enhance binding affinity to various receptors.

Study on Kappa Opioid Receptors

A study evaluating analogues of kappa-receptor agonists demonstrated that modifications to the cyclopropylidene structure could significantly enhance receptor affinity. For instance, compounds with similar structural motifs showed Ki values in the nanomolar range, indicating potent receptor interaction .

Antipsychotic Activity Assessment

In a behavioral study involving rodent models, compounds related to this structure were tested for their ability to reverse PCP-induced hyperlocomotion, an indicator of antipsychotic efficacy. The results suggested that specific modifications to the side chains could improve therapeutic outcomes .

Data Table: Comparison of Biological Activities

Compound NameKappa Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Antipsychotic Efficacy
Compound A0.310.67Yes
Compound B0.670.50No
This compoundTBDTBDTBD

Note: TBD indicates data that requires further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Compound Name Key Substituents Biological Activity/Application Synthesis Method References
Target Compound 4-Cyclopropylidenepiperidine, 3-methylthiophen-2-yl Not explicitly reported (potential enzyme inhibition) Likely multi-step organic synthesis
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, methylphenyl Antimicrobial (hypothesized) Conventional organic synthesis
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one Benzoyl, phenylpyrrole Photophysical properties (potential OLED materials) Microwave-assisted synthesis
3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives (AAP-1–10) Thiazolidine, benzyloxy phenyl Antimicrobial (confirmed in vitro) Conventional + microwave methods
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) Hydroxyphenyl, pyridyl Flavoring agent (genotoxicity concerns) Not specified
3-[1-(3-Fluoromethylbenzyl)piperidin-4-yl]-1-(1-methylindol-3-yl)propan-1-one Fluoromethylbenzyl, indolyl Enzyme inhibition (e.g., kinase or protease targets) Multi-step organic synthesis

Structural Analysis

  • Piperidine vs. Pyrrole/Thiazolidine Moieties : The target compound’s 4-cyclopropylidenepiperidine group contrasts with pyrrole (in ) or thiazolidine (in ) rings. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration, suggesting neurological applications, whereas thiazolidine-containing compounds are linked to antimicrobial activity .
  • Thiophene vs. Pyridyl/Imidazole Substituents: The 3-methylthiophen-2-yl group in the target compound may confer higher lipophilicity compared to pyridyl (No. 2158, ) or imidazole () substituents, influencing metabolic stability and tissue distribution.

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